(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3S/c1-22-17-13(20)6-3-7-14(17)27-19(22)21-18(26)11-4-2-5-12(10-11)23-15(24)8-9-16(23)25/h2-7,10H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZQELHXXYNCDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorine atom: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling with the benzamide core: The final step involves coupling the fluorinated benzo[d]thiazole with the benzamide moiety using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d]thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling agents: EDCI, DCC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its interactions with various biological targets can provide insights into cellular processes and disease mechanisms.
Medicine
In medicinal chemistry, the compound’s potential pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties, can be explored. Its structure-activity relationship (SAR) can be studied to optimize its efficacy and safety as a therapeutic agent.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. Detailed studies, including molecular docking and in vitro assays, are necessary to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several pharmacologically active derivatives. Below is a comparative analysis based on substituents, molecular properties, and biological implications:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects on Bioactivity: The 4-fluoro group in the target compound likely enhances metabolic stability and target binding compared to non-fluorinated analogs like I6 . 2,5-dioxopyrrolidin-1-yl may confer improved solubility over morpholine or pyrrolidine substituents (e.g., 4c1, 4d1) due to its polar carbonyl groups .
The 3-ethyl-4,6-difluoro analog (ECHEMI) exhibits higher lipophilicity (ClogP ~3.2 vs. ~2.5 for the target), which may influence pharmacokinetics .
Biological Implications :
- While the target compound’s exact activity is underexplored, structural analogs demonstrate antibacterial (), STING agonist (), and fluorescence-based imaging () applications.
- The Z-configuration is conserved across active derivatives, suggesting its necessity for maintaining planar conformations critical for target engagement .
Biological Activity
(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound with a complex structure that suggests potential biological activity. The presence of various functional groups within its molecular framework indicates possible interactions with biological macromolecules, making it an interesting candidate for further pharmacological studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 321.33 g/mol. Its structure includes a pyrrolidine ring, a benzothiazole moiety, and a fluoro-substituted aromatic system. These features are often associated with diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 321.33 g/mol |
| IUPAC Name | This compound |
The biological activity of the compound is likely mediated through its interaction with specific biological targets such as enzymes or receptors. Research indicates that compounds with similar structures may act as inhibitors or modulators in various biochemical pathways. Detailed studies on binding affinities and kinetic parameters are essential to elucidate the specific mechanisms involved.
Biological Activity
- Anticancer Properties : Preliminary studies suggest that compounds containing the benzothiazole moiety exhibit antiproliferative effects against various cancer cell lines. For instance, fluorinated benzothiazoles have shown significant activity against sensitive cancer cells by inducing metabolic pathways leading to cell death through DNA adduct formation .
- Antimicrobial Activity : The structural characteristics of this compound may also confer antimicrobial properties. Similar compounds have demonstrated effectiveness against bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : The presence of privileged substructures within the compound's framework enhances its likelihood of exhibiting anti-inflammatory activity, which is critical in the development of therapeutic agents for inflammatory diseases.
Case Studies
Several case studies have explored the biological activities of related compounds:
- Study on Benzothiazole Derivatives : A study demonstrated that fluorinated benzothiazoles could inhibit cancer cell growth without the biphasic dose-response seen in some chemotherapeutics. This finding supports the potential development of this compound as a viable anticancer agent .
- Anticonvulsant Activity : Related compounds have been evaluated for their anticonvulsant properties in animal models, showing protective effects across various seizure models. This suggests that this compound may also possess similar neuroprotective qualities .
Q & A
Q. What spectroscopic and analytical techniques are essential for confirming the structure and stereochemistry of this compound?
Methodological Answer:
- 1H/13C NMR Spectroscopy : Critical for assigning proton environments (e.g., Z-configuration of the benzothiazole-ylidene group) and verifying substituent positions. For example, downfield shifts in aromatic protons (δ 7.2–8.5 ppm) and pyrrolidinone carbonyl carbons (δ ~170 ppm) confirm conjugation .
- IR Spectroscopy : Detects carbonyl stretches (e.g., 1650–1750 cm⁻¹ for amide C=O and pyrrolidinone dioxo groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₁H₁₇FN₃O₃S) with <5 ppm error .
- X-ray Crystallography : Resolves Z/E isomerism and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing) .
Q. What is a standard synthetic route for preparing this compound, and how can intermediates be purified?
Methodological Answer:
- Stepwise Synthesis :
- Purification :
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different enzymatic assays?
Methodological Answer:
- Assay Optimization :
- Computational Modeling :
Q. What strategies improve synthetic yield while minimizing by-products like regioisomers or hydrolysis products?
Methodological Answer:
- Design of Experiments (DoE) :
- In Situ Monitoring :
Q. How do intermolecular interactions in the solid state influence solubility and formulation?
Methodological Answer:
- Crystal Engineering :
- Solubility Studies :
Data Contradiction Analysis
Q. Conflicting reports on the compound’s stability under acidic conditions: How to validate degradation pathways?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
